Cas no 1351611-94-3 (Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate)

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
- VU0530745-1
- F6064-0352
- 1351611-94-3
- AKOS026686600
- ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
- ETHYL 4-{2-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)AZETIDIN-1-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE; OXALIC ACID
- Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
-
- インチ: 1S/C15H23N5O4.C2H2O4/c1-3-23-15(22)20-6-4-19(5-7-20)13(21)10-18-8-12(9-18)14-16-11(2)17-24-14;3-1(4)2(5)6/h12H,3-10H2,1-2H3;(H,3,4)(H,5,6)
- InChIKey: DTPYRSBYQSXRER-UHFFFAOYSA-N
- SMILES: O1C(C2CN(CC(N3CCN(C(=O)OCC)CC3)=O)C2)=NC(C)=N1.OC(C(=O)O)=O
計算された属性
- 精确分子量: 427.17031277g/mol
- 同位素质量: 427.17031277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 11
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 534
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 167Ų
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6064-0352-2μmol |
ethyl 4-{2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl}piperazine-1-carboxylate; oxalic acid |
1351611-94-3 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6064-0352-2mg |
ethyl 4-{2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl}piperazine-1-carboxylate; oxalic acid |
1351611-94-3 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F6064-0352-1mg |
ethyl 4-{2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl}piperazine-1-carboxylate; oxalic acid |
1351611-94-3 | 90%+ | 1mg |
$54.0 | 2023-05-20 |
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalateに関する追加情報
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate and CAS No. 1351611-94-3: A Comprehensive Overview
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate, a compound with the CAS number 1351611-94-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The intricate molecular framework of this compound, characterized by its Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate moiety, suggests a multifaceted role in biological interactions. This introduction aims to provide a detailed exploration of the compound's chemical properties, synthetic pathways, and its emerging applications in medicinal chemistry.
The chemical structure of Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is highly complex, featuring a piperazine core linked to an acetyl group and an azetidine ring. The presence of the 3-methyl-1,2,4-triazole ring further enhances its structural complexity and potential biological activity. This unique arrangement of functional groups makes it a promising candidate for various pharmacological applications.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. The Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-y lacetyl)piperazine -1-carboxylate oxalate compound has been extensively studied for its potential to interact with specific target proteins and enzymes. Preliminary studies have indicated that this compound exhibits inhibitory activity against several key enzymes implicated in disease progression.
The synthesis of Ethyl 4-(2-(3-(3-methyl -1,2,4 -oxadiazol -5 -y l) azetidin -1 -y lacetyl)piperazine -1-carboxylate oxalate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the key intermediate 3-methyl-l ,2 ,4-triazole derivative followed by its coupling with azetidine derivatives. The final step involves the formation of the piperazine-polymerized structure through acylation and esterification reactions. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to optimize the synthetic route.
One of the most intriguing aspects of Ethyl 4-(2-(3((3-methyl-l ,2 ,4 -oxadiazol -5 -y l ) azetidin -l -y lacetyl)piperazine-l-carboxylate oxalate is its potential application in drug discovery. The compound's ability to modulate enzyme activity has led researchers to explore its use as an inhibitor in various therapeutic contexts. For instance, studies have shown that it can inhibit kinases involved in cancer cell proliferation. Additionally, its interaction with other enzymes suggests possible applications in treating inflammatory diseases and neurodegenerative disorders.
The pharmacological properties of Ethyl 4((2((3((3-methyl-l ,2 ,4 -oxadiazol -5-y l ) azetidin-l-y lacetyl)piperazine-l-carbox ylate oxal ate have been further investigated through in vitro and in vivo studies. These studies have provided valuable insights into its mechanism of action and potential side effects. The compound's ability to cross the blood-brain barrier has also been explored, raising hopes for its use in treating central nervous system disorders.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interactions of Ethyl 4((2((3((3-methyl-l ,2 ,4 -oxadiazol -5-y l ) azetidin-l-y lacetyl)piperazine-l-carbox ylate oxal ate with target proteins. These computational studies have helped refine the molecular design of the compound to enhance its efficacy and reduce potential toxicity. By leveraging machine learning algorithms and molecular dynamics simulations, scientists have been able to identify key structural features that contribute to its biological activity.
The future prospects for Ethyl 4((2((3((3-methyl-l ,2 ,4 -oxadiazol -5-y l ) azetidin-l-y lacetyl)piperazine-l-carbox ylate oxal ate are promising. Ongoing research aims to optimize its synthetic route for large-scale production while ensuring compliance with regulatory standards. Additionally, clinical trials are being planned to evaluate its safety and efficacy in humans. These efforts are expected to pave the way for its commercialization as a therapeutic agent.
In conclusion, Ethyl 4((2((3((3-methyl-l ,2 ,4 -oxadiazol -5-y l ) azetidin-l-y lacetyl)piperazine-l-carbox ylate oxal ate (CAS No. 1351611_94_3) is a remarkable compound with significant potential in pharmaceutical applications. Its complex structure and diverse biological activities make it a valuable asset in drug discovery efforts aimed at treating various diseases. As research continues to uncover new insights into its properties and mechanisms of action,this compound is poised to play a crucial role in the development of next-generation therapeutics。
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